molecular formula C24H30O3 B12368112 Drospirenone-13C3

Drospirenone-13C3

Cat. No.: B12368112
M. Wt: 369.5 g/mol
InChI Key: METQSPRSQINEEU-FYXUFONYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drospirenone-13C3 involves the incorporation of carbon-13 isotopes into the drospirenone molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. The production methods are designed to meet stringent quality control standards to ensure the isotopic labeling is accurate and the compound is free from contaminants .

Chemical Reactions Analysis

Types of Reactions

Drospirenone-13C3 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized forms.

    Reduction: Reduction of the compound to its reduced forms.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated forms of the compound .

Mechanism of Action

Drospirenone-13C3 exerts its effects by mimicking the actions of natural progesterone. It binds to progesterone receptors in target tissues, leading to the suppression of ovulation and other hormonal effects. The compound also exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its therapeutic effects in conditions like acne and premenstrual dysphoric disorder .

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A structurally similar compound with similar antimineralocorticoid activity.

    Ethinyl estradiol: Often combined with drospirenone in oral contraceptives for enhanced contraceptive efficacy.

    Levonorgestrel: Another synthetic progestogen used in contraceptives with different pharmacological properties.

Uniqueness

Drospirenone-13C3 is unique due to its isotopic labeling, which allows for precise quantification in analytical applications. Additionally, its combination of antimineralocorticoid and antiandrogenic activities sets it apart from other progestogens, making it particularly useful in specific therapeutic contexts .

Properties

Molecular Formula

C24H30O3

Molecular Weight

369.5 g/mol

IUPAC Name

(1'R,2'R,4'R,5S,10'R,11'S,14'S,16'S,18'S,19'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1

InChI Key

METQSPRSQINEEU-FYXUFONYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57[13CH2][13CH2][13C](=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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